molecular formula C31H20N2O5 B15045040 5,5'-carbonylbis[2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione]

5,5'-carbonylbis[2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B15045040
M. Wt: 500.5 g/mol
InChI Key: DROJVVVYMOYGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-METHYLPHENYL)-5-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure. It belongs to the class of isoindole derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-5-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with phthalic anhydride to form the intermediate isoindole compound. This intermediate is then further reacted with another equivalent of 3-methylphenylamine under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENYL)-5-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, quinones, and hydroxylated compounds.

Scientific Research Applications

2-(3-METHYLPHENYL)-5-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-5-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C31H20N2O5

Molecular Weight

500.5 g/mol

IUPAC Name

2-(3-methylphenyl)-5-[2-(3-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C31H20N2O5/c1-17-5-3-7-21(13-17)32-28(35)23-11-9-19(15-25(23)30(32)37)27(34)20-10-12-24-26(16-20)31(38)33(29(24)36)22-8-4-6-18(2)14-22/h3-16H,1-2H3

InChI Key

DROJVVVYMOYGRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.